5-(Cyclopentyloxy)-2-fluoropyridine
Overview
Description
5-(Cyclopentyloxy)-2-fluoropyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopentyloxy group attached to the fifth position and a fluorine atom attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentyloxy)-2-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the second position of the pyridine ring through a halogen exchange reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of the fluorinated pyridine with cyclopentanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentyloxy)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group or the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the pyridine ring.
Scientific Research Applications
5-(Cyclopentyloxy)-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyridine derivatives with biological macromolecules.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(Cyclopentyloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and the cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the cyclopentyloxy group, making it less sterically hindered and potentially less selective in biological applications.
5-Methoxypyridine: Contains a methoxy group instead of a cyclopentyloxy group, which can alter its electronic properties and reactivity.
5-(Cyclopentyloxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological activity.
Uniqueness
5-(Cyclopentyloxy)-2-fluoropyridine is unique due to the combination of the cyclopentyloxy group and the fluorine atom, which imparts distinct electronic and steric properties. These features can enhance its selectivity and potency in various applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
5-cyclopentyloxy-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWPZDHQKDQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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